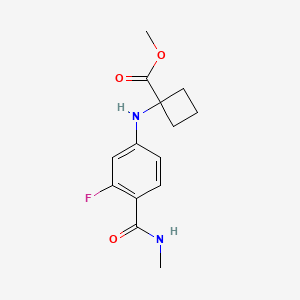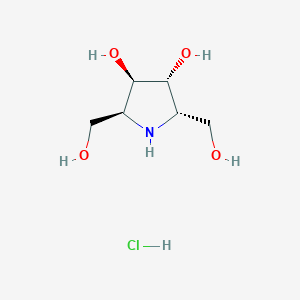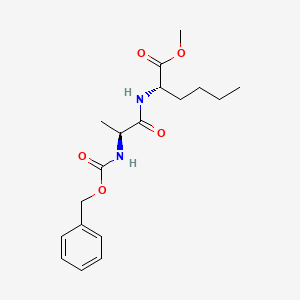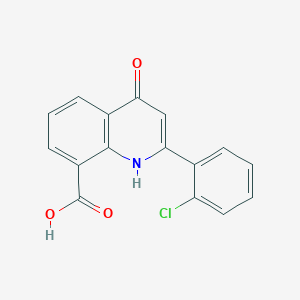
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un anillo de naftaleno unido a una cadena principal de aminoácido
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido típicamente implica la reacción de derivados de naftaleno con precursores de aminoácidos. Un método común implica el uso de cloruro de naftoílo, que reacciona con un éster de aminoácido en presencia de una base para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen:
Solvente: Diclorometano o tetrahidrofurano
Base: Trietilamina o piridina
Temperatura: Temperatura ambiente a condiciones de reflujo
Métodos de producción industrial
La producción industrial de (S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido puede implicar síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, pero optimizadas para mayores rendimientos y pureza. Esto puede incluir reactores de flujo continuo y sistemas de síntesis automatizados para garantizar la calidad y la eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El anillo de naftaleno se puede oxidar para formar derivados de naftoquinona.
Reducción: El compuesto se puede reducir para formar derivados de naftilamina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Oxidación: Derivados de naftoquinona
Reducción: Derivados de naftilamina
Sustitución: Derivados de naftilo N-sustituidos
Aplicaciones Científicas De Investigación
(S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de naftaleno puede intercalarse con el ADN o unirse a los sitios activos de las proteínas, mientras que la cadena principal del aminoácido puede formar enlaces de hidrógeno e interacciones electrostáticas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Nafcilina sódica monohidratada: Un derivado de la penicilina con una estructura de naftaleno similar.
Nafcilinamida: Otro compuesto a base de naftaleno con propiedades químicas similares.
Singularidad
(S)-5-(1-Naphtamido)-2-amino-5-oxopentanoico ácido es único debido a su combinación específica de un anillo de naftaleno y una cadena principal de aminoácidos, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
13640-38-5 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-13(16(21)22)8-9-14(19)18-15(20)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9,17H2,(H,21,22)(H,18,19,20)/t13-/m0/s1 |
Clave InChI |
HBFLDCKOTCDLJS-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)



![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)


![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)



